molecular formula C8H11N3O6S B1432270 N-1,3-benzodioxol-5-ylguanidine sulfate CAS No. 1417566-98-3

N-1,3-benzodioxol-5-ylguanidine sulfate

Cat. No. B1432270
CAS RN: 1417566-98-3
M. Wt: 277.26 g/mol
InChI Key: ZHWMDFKTUHRXGZ-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-ylguanidine sulfate, commonly referred to as BGS, is a synthetic compound with a wide range of applications in the field of scientific research. BGS is a derivative of guanidine, which is an organic compound that can be found naturally in the body. BGS has been used in a variety of laboratory experiments and studies, as it is a powerful tool for manipulating and studying the properties of proteins and other biomolecules.

Scientific Research Applications

BGS has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments and studies, as it is a powerful tool for manipulating and studying the properties of proteins and other biomolecules. BGS has been used to study the structure and function of proteins, as well as to analyze the effects of various compounds on the activity of proteins. BGS has also been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on cells.

Mechanism of Action

BGS works by binding to proteins and other biomolecules, altering their structure and function. BGS binds to the active site of the protein, which is the region of the protein that is responsible for its activity. By binding to the active site, BGS can inhibit the activity of the protein, or it can activate the protein and increase its activity. BGS can also be used to modify the structure of the protein, which can lead to changes in its activity.
Biochemical and Physiological Effects
BGS has been found to have a variety of biochemical and physiological effects. BGS has been found to inhibit the activity of enzymes, which can lead to changes in metabolic pathways and cellular processes. BGS has also been found to have an effect on the expression of genes, which can lead to changes in the structure and function of proteins. In addition, BGS has been found to have an effect on the transport of ions across cell membranes, which can lead to changes in cell signaling and other cellular processes.

Advantages and Limitations for Lab Experiments

BGS has several advantages for laboratory experiments. BGS is a highly soluble compound, which makes it easy to use in a variety of laboratory experiments. BGS is also relatively easy to synthesize, which makes it an attractive option for large-scale production. In addition, BGS has a wide range of applications in scientific research, which makes it a useful tool for manipulating and studying the properties of proteins and other biomolecules.
However, there are some limitations to using BGS in laboratory experiments. BGS is not a naturally occurring compound, and it can be toxic at high concentrations. In addition, BGS can be difficult to synthesize in large quantities, and it can be expensive to produce.

Future Directions

There are several potential future directions for BGS research. BGS could be used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on cells. BGS could also be used to study the structure and function of proteins, as well as to analyze the effects of various compounds on the activity of proteins. In addition, BGS could be used to modify the structure of proteins, which could lead to changes in their activity. Finally, BGS could be used to study the transport of ions across cell membranes, which could lead to changes in cell signaling and other cellular processes.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.H2O4S/c9-8(10)11-5-1-2-6-7(3-5)13-4-12-6;1-5(2,3)4/h1-3H,4H2,(H4,9,10,11);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWMDFKTUHRXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.